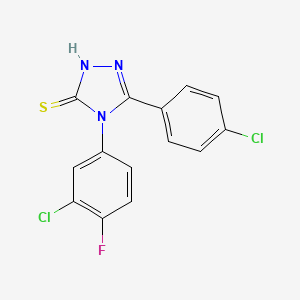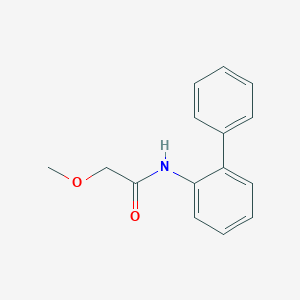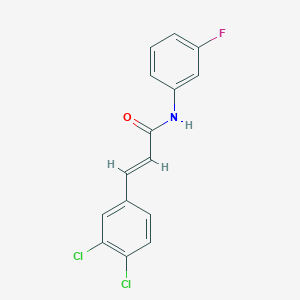![molecular formula C12H15N3O2S B5789702 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of drugs known as positive allosteric modulators (PAMs) of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is involved in cognitive processes such as learning and memory. In
作用機序
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide acts as a PAM of the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7nAChR has been shown to enhance cognitive function, and PAMs such as this compound can potentiate this effect by increasing the sensitivity of the receptor to its endogenous ligand, acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function in animal models by improving attention, learning, and memory. This compound has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes. In addition, this compound has been shown to have minimal effects on locomotor activity and anxiety, indicating its potential as a safe and effective cognitive enhancer.
実験室実験の利点と制限
One advantage of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is its high selectivity for the α7nAChR, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for the research and development of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide. One potential direction is to investigate the effects of this compound on cognitive function in human clinical trials. Another potential direction is to explore the potential therapeutic applications of this compound in neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and ADHD. Additionally, further research is needed to optimize the pharmacokinetic properties of this compound and to develop more efficient synthesis methods.
合成法
The synthesis of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves a multi-step process that starts with the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 2-amino-5-(1-ethylpropyl)-1,3,4-thiadiazole in the presence of a base to yield this compound. The purity and yield of the final product are optimized by using appropriate solvents and purification techniques.
科学的研究の応用
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to enhance learning and memory in healthy animals and humans, suggesting its potential as a cognitive enhancer.
特性
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-8(4-2)11-14-15-12(18-11)13-10(16)9-6-5-7-17-9/h5-8H,3-4H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMNFNLWKDCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)

![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)


